molecular formula C8H15ClO2 B15177528 Ethyl 2-chlorohexanoate CAS No. 85153-52-2

Ethyl 2-chlorohexanoate

Cat. No.: B15177528
CAS No.: 85153-52-2
M. Wt: 178.65 g/mol
InChI Key: XNHUSSQEMIESJC-UHFFFAOYSA-N
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Description

Ethyl 2-chlorohexanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 2-chlorohexanoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chlorohexanoate can be synthesized through the esterification of 2-chlorohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chlorohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxyhexanoate, 2-aminohexanoate, or 2-thiohexanoate.

    Hydrolysis: 2-chlorohexanoic acid and ethanol.

    Reduction: 2-chlorohexanol.

Scientific Research Applications

Ethyl 2-chlorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-chlorohexanoate exerts its effects involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of 2-chlorohexanoic acid or 2-chlorohexanol .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-chlorohexanoate is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more reactive towards nucleophiles compared to its fluorine and iodine analogs, while being less reactive than the bromine analog .

Properties

CAS No.

85153-52-2

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 2-chlorohexanoate

InChI

InChI=1S/C8H15ClO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3

InChI Key

XNHUSSQEMIESJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)Cl

Origin of Product

United States

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